molecular formula C6H10O3 B033057 Methyl 3-oxovalerate CAS No. 30414-53-0

Methyl 3-oxovalerate

Cat. No. B033057
Key on ui cas rn: 30414-53-0
M. Wt: 130.14 g/mol
InChI Key: XJMIXEAZMCTAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04545934

Procedure details

116 g of acetoacetic acid methyl ester and 75 g of pyrrolidine were boiled in 350 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia. The ammonia was removed by allowing the temperature of the reaction solution to rise to -20° C., and then, at such temperature, a solution of 114 g of methyl bromide in 500 ml of toluene was added drop by drop. The reaction solution was filtered and the toluene was removed using a rotary evaporator. The residue, after the addition of 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid thereto, was hydrolyzed for 1 hour at ambient temperature. The two phases were separated, the organic phase was dried and the solvent was removed. 120 g of 3-oxopentanoic acid methyl ester (92 percent) was obtained.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].N1CCC[CH2:10]1.O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][CH3:10]

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
COC(CC(=O)C)=O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
The solution was added drop by drop at -40° C.
ADDITION
Type
ADDITION
Details
to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia
CUSTOM
Type
CUSTOM
Details
The ammonia was removed
CUSTOM
Type
CUSTOM
Details
to rise to -20° C.
ADDITION
Type
ADDITION
Details
at such temperature, a solution of 114 g of methyl bromide in 500 ml of toluene was added drop by drop
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
the toluene was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue, after the addition of 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The two phases were separated
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.